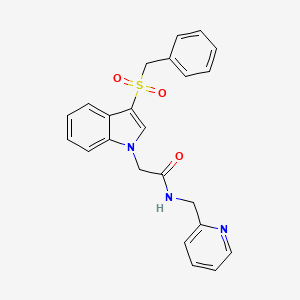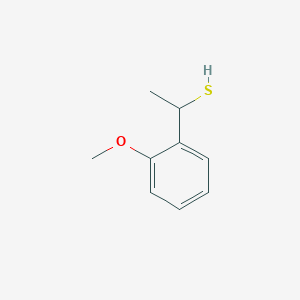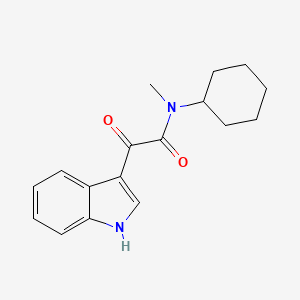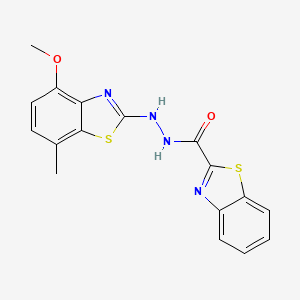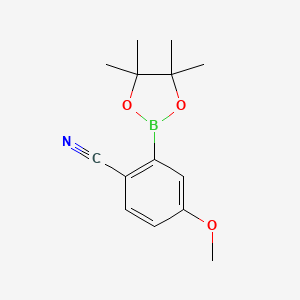![molecular formula C20H27N3O2 B2566884 N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1280945-45-0](/img/structure/B2566884.png)
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide, commonly known as CP-122,721, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-122,721 is a selective antagonist of the neuropeptide Y receptor, which is involved in the regulation of appetite, energy homeostasis, and stress response. In
Mecanismo De Acción
CP-122,721 acts as a selective antagonist of the neuropeptide Y receptor, specifically the Y1 receptor subtype. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of various physiological processes, including appetite, energy homeostasis, and stress response. By blocking the Y1 receptor, CP-122,721 inhibits the effects of neuropeptide Y, leading to decreased food intake and body weight, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have various biochemical and physiological effects in animal studies. In addition to its effects on food intake, body weight, anxiety, and addiction, CP-122,721 has also been shown to modulate the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. CP-122,721 has been shown to decrease corticosterone levels, suggesting that it may have potential as a treatment for stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-122,721 in lab experiments is its selectivity for the Y1 receptor subtype, which allows for more specific targeting of neuropeptide Y signaling. However, one limitation is that CP-122,721 has only been studied in animal models, and its effects in humans are not yet known. Additionally, the synthesis method for CP-122,721 is complex and may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on CP-122,721. One area of interest is its potential as a treatment for obesity, anxiety disorders, and substance use disorders in humans. Another area of interest is its effects on the hypothalamic-pituitary-adrenal axis and its potential as a treatment for stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of CP-122,721 and its effects on other physiological processes. Overall, CP-122,721 has the potential to be a valuable tool for understanding neuropeptide Y signaling and developing new treatments for various disorders.
Métodos De Síntesis
CP-122,721 can be synthesized through a multistep process involving the reaction of 4-hydroxyphenylpyrrolidine with 1-cyanocycloheptanone, followed by acylation with chloroacetyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
CP-122,721 has been studied for its potential therapeutic applications in various areas, including obesity, anxiety, and addiction. In animal studies, CP-122,721 has been shown to decrease food intake and body weight, reduce anxiety-like behavior, and attenuate drug-seeking behavior. These findings suggest that CP-122,721 may have potential as a treatment for obesity, anxiety disorders, and substance use disorders.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-15-20(11-3-1-2-4-12-20)22-19(25)14-23-13-5-6-18(23)16-7-9-17(24)10-8-16/h7-10,18,24H,1-6,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSKNXVTKYYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCC2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
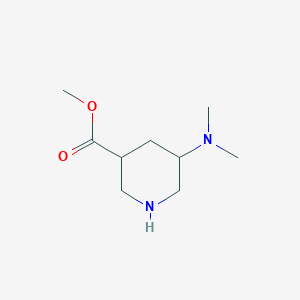
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
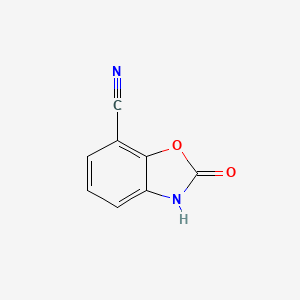
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)
